5-(4-Acetylphenyl)-2-fluorophenol
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Overview
Description
5-(4-Acetylphenyl)-2-fluorophenol is an organic compound characterized by the presence of both acetyl and fluorophenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)-2-fluorophenol typically involves the reaction of 4-acetylphenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-(4-Hydroxyphenyl)-2-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(4-Acetylphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluorophenol: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
5-(4-Acetylphenyl)-2-chlorophenol: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.
Uniqueness
5-(4-Acetylphenyl)-2-fluorophenol is unique due to the combined presence of acetyl and fluorophenol groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-hydroxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15)14(17)8-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPWWKGLWKKKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684242 |
Source
|
Record name | 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-11-9 |
Source
|
Record name | 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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